molecular formula C10H9NOS B1305949 (2-Phenylthiazol-4-yl)methanol CAS No. 23780-13-4

(2-Phenylthiazol-4-yl)methanol

Cat. No. B1305949
CAS RN: 23780-13-4
M. Wt: 191.25 g/mol
InChI Key: HNFDKPSDOQRBBX-UHFFFAOYSA-N
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Description

“(2-Phenylthiazol-4-yl)methanol” is a chemical compound with the CAS Number: 23780-13-4. It has a molecular weight of 191.25 and its IUPAC name is (2-phenyl-1,3-thiazol-4-yl)methanol .


Synthesis Analysis

The synthesis of (2-phenylthiazol-4-yl)methyl methanesulfonate involves a mixture of (2-phenylthiazol-4-yl)methanol, triethylamine in dichloromethane (DCM) at 0°C, and methanesulfonylchloride was added dropwise at 0°C and the reaction mixture stirred for 3 hours .


Molecular Structure Analysis

The molecular formula of (2-Phenylthiazol-4-yl)methanol is C10H9NOS . The InChI key is HNFDKPSDOQRBBX-UHFFFAOYSA-N .


Chemical Reactions Analysis

One of the chemical reactions involving (2-phenylthiazol-4-yl)methanol includes its reaction with lithium aluminium tetrahydride and triphenylphosphine in tetrahydrofuran at 50℃ .


Physical And Chemical Properties Analysis

(2-Phenylthiazol-4-yl)methanol has a density of 1.264g/cm3, a boiling point of 372.2ºC at 760mmHg, and a melting point of 65ºC . It is a solid at room temperature .

Scientific Research Applications

    Chemical Synthesis

    • (2-Phenylthiazol-4-yl)methanol is a chemical compound with the molecular formula C10H9NOS . It’s used in the field of chemical synthesis .

    Fuel Production

    • While not directly related to (2-Phenylthiazol-4-yl)methanol, methanol itself is a key molecule in energy storage and is utilized to generate a wide range of products .
    • Methanol can be produced from biomass, and many countries could produce and utilize biomethanol . The production processes, techno-economy, and environmental viability of methanol are subjects of ongoing research .

    Pharmaceutical Research

    • (2-Phenylthiazol-4-yl)methanol could potentially be used in pharmaceutical research . However, the specific applications, methods of application, and outcomes are not detailed in the sources I found.

    Material Science

    • In the field of material science, (2-Phenylthiazol-4-yl)methanol could be used in the synthesis of new materials . Again, the specific applications, methods, and outcomes are not detailed in the sources I found.

    Chemical Analysis

    • (2-Phenylthiazol-4-yl)methanol could potentially be used in chemical analysis . However, the specific applications, methods of application, and outcomes are not detailed in the sources I found.

    Chemical Safety

    • In terms of chemical safety, (2-Phenylthiazol-4-yl)methanol has been classified with certain hazard statements and precautionary statements . However, these do not directly relate to its applications but rather to its handling and storage .

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFDKPSDOQRBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380110
Record name (2-phenylthiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylthiazol-4-yl)methanol

CAS RN

23780-13-4
Record name (2-phenylthiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloromethyl-2-phenylthiazole (8.60 g), sodium acetate (10.1 g) and N,N-dimethylformamide (80 ml) was stirred at 80° C. for 6 hours. After cooling, the reaction solution was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. A mixture of the residue, 4N aqueous sodium hydroxide solution (25 ml), tetrahydrofuran (50 ml) and methanol (50 ml) was stirred at room temperature for 5 minutes, and poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. The residue was subjected to silica gel column chromatography to obtain 2-phenyl-4-thiazolylmethanol (7.05 g, yield 90%) as colorless crystals from the fraction eluted with ethyl acetate-hexane (1:1, volume ratio). This was recrystallized from hexane. Melting point: 71–72° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 250 mL round-bottom flask, methyl 2-phenylthiazole-4-carboxylate (Example 3A, 1.50 g, 6.43 mmol) was dissolved in ethyl ether (40 mL). The solution was cooled down to −78° C. and treated with lithium aluminum hydride (0.75 g, 19.76 mmol) portionwise over 20 minutes. The reaction was stirred at −78° C. for 3.5 hours, then treated with 20 mL of a saturated solution of Na2SO4. The reaction was allowed to reach RT and was diluted with ethyl acetate, washed with HCl 1N (1×), brine (1×), dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (3×12 cm, 30% ethyl acetate/dichloromethane) to give a pale yellow oil (1.06 g) which was then distilled (bulb to bulb, bp: 110-120° C./0.2 torr) and provided the title material (0.88 g, 72%) as a clear oil. 1H NMR (CDCl3, 400 MHz): 7.95-7.90 (m, 2H) 7.45-7.40 (m, 3H) 7.16 (s, 1H) 4.82 (s, 2H) 2.34 (br s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Phenylthiazol-4-yl)methanol
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Citations

For This Compound
7
Citations
YK Abhale, A Shinde, M Shelke, L Nawale, D Sarkar… - Bioorganic …, 2021 - Elsevier
To search for potent antimycobacterial lead compounds, a new series of 3-substituted phenyl-2-(2-(substituted phenyl)thiazol-4-yl) thiazolidin-4-one (5a-t) derivatives have been …
Number of citations: 5 www.sciencedirect.com
ALN Shaikh, M Bhoye, Y Nandurkar… - Journal of …, 2023 - Wiley Online Library
A new series of 3,5‐bis(2‐arylthiazol‐4‐yl)‐1,2,4‐oxadiazole (8a–o) has been synthesized by modified reaction conditions. The reaction of ester 7a with N′‐hydroxy‐2‐phenylthiazole‐…
Number of citations: 2 onlinelibrary.wiley.com
YK Abhale, A Shinde, KK Deshmukh, L Nawale… - Medicinal Chemistry …, 2017 - Springer
The increase in antibiotic resistance due to multiple factors has warranted the need for search of new compounds which are active against multidrug resistant pathogens. In this context …
Number of citations: 37 link.springer.com
V Shinde, P Mahulikar, PC Mhaske, L Nawale… - Research on Chemical …, 2018 - Springer
A series of 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives (8a–p) have been synthesized. The structure of the newly synthesized compounds was determined by …
Number of citations: 18 link.springer.com
ALN Shaikh - lib.unipune.ac.in
Derivatives” submitted by me for the degree of Doctor of Philosophy is the record of work carried out by me under the guidance of Professor (Dr) Pravin C. Mhaske (Research Guide) …
Number of citations: 0 lib.unipune.ac.in
QB Jiang, M Maimaitituerhong, X Li, LZ Cheng… - 2023 - researchsquare.com
In our previous work, an indolone derivative ZL170 were isolated and identified from Periplaneta americana (P. americana). Based on its characteristic structure, we used it as lead …
Number of citations: 2 www.researchsquare.com
A Hossan - Luminescence, 2023 - Wiley Online Library
The increased resistance to antibiotics has compelled researchers to devise novel active compounds targeting multidrug‐resistant pathogenic microorganisms. A series of …

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